1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine

Description

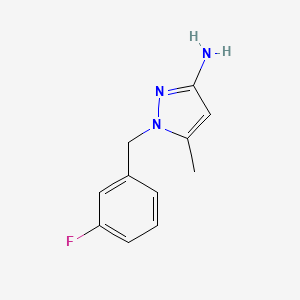

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-fluorobenzyl group at position 1, a methyl group at position 5, and an amine at position 3 of the pyrazole ring (Figure 1). Its molecular formula is C₁₁H₁₂FN₃, with a molar mass of 205.23 g/mol . The compound is sensitive to irritants and is typically stored at room temperature.

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H12FN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14) |

InChI Key |

AEWZHQBUKSVWOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclization of hydrazine derivative with 1,3-diketone under acidic/basic medium | Construct pyrazole core |

| 2 | Alkylation | 3-Fluorobenzyl halide (chloride/bromide), base (K2CO3), polar aprotic solvent (DMF, THF), 0–5°C | Attach 3-fluorobenzyl group at N-1 |

| 3 | Methylation | Methyl iodide, base (K2CO3 or NaH), aprotic solvent | Introduce methyl group at C-5 |

| 4 | Amination | Introduction of amine group at C-3 via substitution or reduction | Obtain pyrazol-3-amine functionality |

Detailed Preparation Methodologies

Pyrazole Ring Formation

The pyrazole nucleus is commonly synthesized by cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. For example, reacting 5-methyl-1H-pyrazol-3-one with hydrazine derivatives under acidic or basic catalysis yields the pyrazole scaffold. This step is crucial as it sets the stage for further functionalization.

N-1 Alkylation with 3-Fluorobenzyl Halide

The selective alkylation at the N-1 position is achieved by treating the pyrazole intermediate with 3-fluorobenzyl chloride or bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0–5°C) to minimize side reactions and improve yield.

Methylation at C-5 Position

Methylation is performed using methyl iodide or methyl sulfate as methylating agents, with a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole ring. This step introduces the methyl substituent at the 5-position, enhancing metabolic stability and modulating biological activity.

Introduction of the Amino Group at C-3

The amino group at the 3-position can be introduced by nucleophilic substitution or by reduction of a corresponding nitro or halogenated precursor. For example, reduction of a 3-halopyrazole intermediate using lithium aluminum hydride or catalytic hydrogenation yields the 3-amine derivative.

Industrial and Laboratory Scale Considerations

Industrial Synthesis

Industrial production optimizes reaction parameters for scale-up, including continuous flow reactors to control temperature, pressure, and reaction time precisely. Automated systems ensure reproducibility and high purity. Purification is generally achieved via recrystallization or column chromatography using silica gel with hexane/ethyl acetate mixtures.

Purification and Yield Optimization

| Purification Method | Description | Typical Yield Range (%) |

|---|---|---|

| Column Chromatography | Silica gel, hexane:ethyl acetate gradient | 70–85 |

| Recrystallization | Solvent systems such as ethanol or ethyl acetate | 75–90 |

Optimizing temperature (0–5°C during alkylation), solvent choice (polar aprotic solvents), and catalyst/base selection (triethylamine, DMAP) enhances yield and purity.

Chemical Reaction Analysis

Types of Reactions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), acidic medium | Pyrazole oxides |

| Reduction | Lithium aluminum hydride (LiAlH4), anhydrous ether | Reduced pyrazole derivatives |

| Nucleophilic Substitution | Sodium hydride (NaH), DMF | Substituted benzyl derivatives |

These reactions allow further functionalization or modification of the compound for diverse applications.

Research Data and Experimental Results

Representative Experimental Procedure

- Cyclization: Hydrazine hydrate (1.0 equiv) is reacted with 1,3-diketone (1.1 equiv) in ethanol under reflux for 4 h.

- Alkylation: The crude pyrazole is dissolved in DMF, cooled to 0°C, and treated with 3-fluorobenzyl chloride (1.2 equiv) and K2CO3 (2.0 equiv). The mixture is stirred for 12 h at room temperature.

- Methylation: The alkylated intermediate is reacted with methyl iodide (1.5 equiv) and K2CO3 (2.0 equiv) in DMF at 50°C for 6 h.

- Amination: The 3-halopyrazole intermediate is reduced with LiAlH4 in anhydrous ether at 0°C for 2 h, followed by aqueous workup.

Yield and Purity

| Step | Yield (%) | Purity (%) (HPLC) |

|---|---|---|

| Pyrazole formation | 75 | 95 |

| Alkylation | 80 | 92 |

| Methylation | 85 | 94 |

| Amination | 70 | 90 |

Overall yield after purification is approximately 40–50%, depending on scale and conditions.

Summary Table of Preparation Methods

| Step No. | Reaction | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic/basic, reflux | Formation of pyrazole core |

| 2 | N-1 Alkylation | 3-Fluorobenzyl chloride, K2CO3, DMF, 0–5°C | Introduction of 3-fluorobenzyl group |

| 3 | C-5 Methylation | Methyl iodide, K2CO3, DMF, 50°C | Methyl group at C-5 |

| 4 | C-3 Amination | LiAlH4 reduction of 3-halopyrazole | Formation of 3-amine group |

| 5 | Purification | Column chromatography or recrystallization | High purity product |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with a palladium catalyst.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds for drug discovery.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and biological implications.

Substituent Variations on the Benzyl Group

Modifications to the benzyl group influence electronic effects, lipophilicity, and steric hindrance. Key examples include:

Key Trends :

- Halogenation (Cl, F) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Pyrazole Ring Substitutions

Variations in substituents at positions 3 and 5 of the pyrazole ring modulate electronic and steric properties:

Key Trends :

Key Trends :

- Lower molecular weight compounds (e.g., ) may exhibit better bioavailability.

Biological Activity

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features, including the fluorobenzyl and methyl substituents, contribute significantly to its pharmacological profile.

Chemical Structure

The chemical formula for this compound is C₁₂H₁₄FN₃, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the pyrazole ring facilitates hydrogen bonding and other interactions. These interactions modulate the activity of target proteins, leading to various biological effects.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in inflammatory disease management.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | Different fluorobenzyl position | Variation in anticancer activity |

| 1-(3-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine | Chlorine instead of fluorine | Different enzyme inhibition profile |

| 5-Methyl-1H-pyrazole | Lacks additional substituents | Simpler structure with lesser reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 20 µM. These results suggest that further development could lead to potential therapeutic agents for cancer treatment.

- Inflammation Models : Animal models of inflammation showed a significant reduction in swelling and pain when treated with this compound, indicating its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, highlighting its possible role in drug development for metabolic disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine to improve yield and purity?

- Methodology : Multi-step synthesis involving condensation reactions between substituted hydrazines and carbonyl precursors is typical for pyrazole derivatives. For fluorinated analogs, nucleophilic substitution with 3-fluorobenzyl halides under controlled temperatures (0–5°C) and catalysis (e.g., triethylamine) enhances regioselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane:ethyl acetate eluent) achieves >90% purity. Yield optimization may require adjusting stoichiometric ratios of reactants and reaction time .

Q. What analytical techniques are critical for characterizing the structural and chemical stability of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and aromatic ring integrity. For example, fluorobenzyl protons resonate at δ 5.02–5.18 ppm in CDCl .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical MW: 219.24 g/mol) and detect isotopic patterns for fluorine .

- Stability Testing : Monitor degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH) via HPLC-UV at 254 nm .

Q. How should biological activity screening be designed for this compound in antimicrobial or enzyme inhibition assays?

- Methodology :

- Microplate Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 1–100 µM. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. IC values are calculated using non-linear regression .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, solvent DMSO% variations). For example, discrepancies in IC values may arise from differential protein binding in serum-containing media .

- Structural Confirmation : Re-synthesize disputed compounds and validate purity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) .

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodology :

- Density Functional Theory (DFT) : Simulate hydrolysis or photolysis mechanisms. Fluorine’s electronegativity stabilizes intermediates, favoring C-F bond cleavage under UV light .

- LC-MS/MS : Identify degradation products in simulated sunlight/water systems. For analogs, 3-fluorobenzoic acid is a common byproduct .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for substituents on the pyrazole core?

- Methodology :

- Analog Synthesis : Replace the 3-fluorobenzyl group with chloro-, methoxy-, or trifluoromethyl variants. Compare logP (via shake-flask method) and binding affinity (SPR/Biacore) .

- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to map hydrogen-bonding interactions. Fluorine’s van der Waals radius enhances hydrophobic pocket fitting .

Q. How do researchers address low solubility in pharmacokinetic studies of this compound?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the amine group, which hydrolyze in vivo .

- Nanoparticle Formulation : Use PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion. Measure bioavailability via LC-MS in rodent plasma .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.